FERRIC METHIONINE
Description
Properties
CAS No. |
15636-09-6 |
|---|---|
Molecular Formula |
C15H30FeN3O6S3 |
Synonyms |
FERRIC METHIONINE |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques for Ferric Methionine Analogs
Chemical Synthesis Pathways for Ferric Methionine Complexes
Chemical synthesis of iron-amino acid complexes typically involves combining a source of iron ions with the amino acid ligand. The reaction conditions, such as pH, temperature, and solvent, play a crucial role in the formation and characteristics of the resulting complex. Studies have investigated the synthesis of iron(III) complexes with amino acids like L-leucine and L-methionine, characterizing them through techniques such as elemental analysis, molar conductance, melting point, infrared, and UV-visible spectrophotometry. sciencepub.net These studies determined a metal-to-ligand ratio of 1:3 for the synthesized tris(L-methionine) iron(III) complex. sciencepub.net The complexes were found to be stable at room temperature in the solid state and soluble in water and DMF, but insoluble in common organic solvents. sciencepub.net
Hydrothermal Synthesis Approaches
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. While direct hydrothermal synthesis of this compound is not extensively detailed in the provided search results, hydrothermal processes have been explored for the synthesis of other iron-containing materials, sometimes in the presence of amino acids. For instance, hydrothermal methods have been used to prepare iron ditelluride nanorods. researchgate.net Research on prebiotic chemistry in hydrothermal vents suggests that iron-rich minerals could have catalyzed the formation of organic molecules, including amino acids, from simpler precursors under high-pressure and temperature conditions. scielo.org.mx Experiments have shown that iron oxyhydroxide mineral systems with geochemical gradients can drive amino acid synthesis. pnas.org
Co-precipitation Methodologies for Amino Acid-Coated Nanoparticles
Co-precipitation is a widely used method for synthesizing iron oxide nanoparticles, and amino acids have been explored as coating agents to enhance their biocompatibility and stability. researchgate.netnih.govkoreascience.krias.ac.in This method typically involves the co-precipitation of iron salts in an aqueous solvent, followed by the addition of the amino acid as a coating agent. For example, magnetite nanoparticles with L-arginine and L-lysine coatings have been synthesized via co-precipitation. researchgate.netkoreascience.kr The presence of amino acids during the synthesis can influence particle size and stability. researchgate.net Aspartic acid-stabilized iron oxide nanoparticles have also been prepared by co-precipitation, resulting in particles with a globular shape and narrow size distribution. nih.gov Amino acids like aspartic acid play a role as surface-modifying agents in this process. nih.gov Studies indicate that amino acids can form a layer over the exterior surface of inorganic precipitates formed during chemical garden experiments involving iron(II)-silicate systems. acs.org
Table 1 summarizes some findings related to amino acid-coated iron oxide nanoparticles synthesized by co-precipitation:
| Amino Acid Coating | Observation/Effect | Source |
| L-Arginine | Increased particle stability, no significant effect on particle size and magnetization saturation value. researchgate.netkoreascience.kr | researchgate.netkoreascience.kr |
| L-Lysine | Increased particle stability, no significant effect on particle size and magnetization saturation value. researchgate.netkoreascience.kr | researchgate.netkoreascience.kr |
| Aspartic Acid | Stabilized nanoparticles, globular shape, narrow size distribution. nih.gov | nih.gov |
| L-Cysteine | Used as a coating agent for superparamagnetic iron oxide nanoparticles. ias.ac.in | ias.ac.in |
Derivatization Strategies for Modified this compound Constructs
Derivatization of amino acids and proteins is a common practice in chemical analysis and modification. While specific derivatization strategies for modified this compound constructs are not explicitly detailed in the provided search results, the concept of amino acid derivatization is relevant in the context of modifying or analyzing amino acid-containing compounds like this compound. Derivatization can involve reactions that introduce new functional groups or labels onto the amino acid molecule, often to facilitate detection or alter its properties. researchgate.netlcms.cz For instance, derivatization with reagents like o-phthaldialdehyde (OPA) is used for the detection and quantification of amino acids. researchgate.netlcms.czresearchgate.net In protein crystallography, heavy-atom derivatization, which can involve the binding of metal compounds to amino acid residues like methionine, is a technique used for structure determination. iucr.org Platinum compounds, for example, are known to bind to methionine residues. iucr.org Methionine residues in proteins can also undergo reversible oxidation to methionine sulfoxide (B87167), which is a form of modification. nih.gov
Scalability Considerations in Laboratory Synthesis
The scalability of laboratory synthesis methods for iron-amino acid complexes, including this compound, is an important consideration for potential larger-scale applications. Some synthesis methods, like co-precipitation, are generally considered simple, available, and cost-effective, which can be advantageous for scaling up. nih.gov However, specific challenges can arise when attempting to scale up the production of certain iron-amino acid complexes. For example, large-scale production of iron amino acid complexes from commercial grade iron oxide using certain previously reported methods was found to be not practical due to the harsh conditions required to dissolve the iron oxide. google.com This highlights the need for developing novel and efficient methods for scalable synthesis. google.com The efficiency and yield of the reaction, the cost and availability of starting materials, and the ease of purification are all factors that influence the scalability of a synthesis method.
Molecular Interactions and Coordination Chemistry of Ferric Methionine
Ligand-Metal Binding Dynamics in Ferric Methionine
The interaction between methionine and ferric iron is governed by specific binding dynamics, primarily involving the functional groups of the amino acid. Methionine, with its amino, carboxyl, and thioether groups, can act as a ligand, donating electron pairs to the central ferric ion.
Role of Methionine Thioether Group in Iron Coordination
The thioether sulfur atom of methionine plays a significant role in its coordination to metal ions, including iron. While the thioether group's affinity for ferric iron is considered intrinsically weak compared to other ligands like thiolates, it can still participate in coordination. nih.govacs.org In certain protein environments, hydrophobic interactions can help stabilize the thioether-iron coordination. nih.govacs.org Studies on heme proteins, such as cytochrome c, show methionine acting as an axial ligand to the heme iron, coordinating through its thioether sulfur. scispace.comnih.govlibretexts.org This interaction is notable due to its relative rarity in coordination chemistry involving ferric iron. nih.gov
Redox Activity and Electron Transfer Mechanisms Involving this compound
This compound can participate in redox reactions and electron transfer processes due to the presence of the redox-active iron center. The iron ion can cycle between the ferric (Fe³⁺) and ferrous (Fe²⁺) states. In proteins where methionine is an axial ligand to a heme iron, such as cytochrome c, the iron center undergoes redox changes during electron transfer. nih.govlibretexts.org The ligation by methionine, considered a "soft" amino acid ligand, can influence the redox potential of the iron center. acs.org Methionine itself can also undergo oxidation, typically a two-electron process to form methionine sulfoxide (B87167), although it can also be involved in one-electron oxidation reactions. researchgate.net The redox potential of methionine residues in peptides can vary depending on the sequence and local environment, influencing intramolecular electron transfer processes. researchgate.net
Interactions with Other Biomolecules and Metal Ions
This compound can engage in interactions with various biomolecules and compete or cooperate with other metal ions for binding sites.
Complexation with Proteins and Peptides
Methionine residues within proteins and peptides can coordinate with metal ions, including iron. In heme proteins like cytochrome c, a methionine residue serves as a crucial axial ligand to the iron atom in the heme group. scispace.comnih.govlibretexts.org This interaction is vital for the protein's function in electron transfer. acs.org Studies on model peptides have also demonstrated the ability of methionine to bind to metal ions. researchgate.netnih.govnih.gov The presence of histidine alongside methionine in peptide sequences can enhance efficient sulfoxide formation when oxidized by a ferric chloride system, suggesting cooperative effects in metal-binding and reactivity within peptides. nih.gov The binding of metal ions to methionine residues in proteins can influence protein structure and activity, as seen in methionine aminopeptidases which bind divalent metal ions like iron. nih.govuniprot.orguniprot.org
Conformational Changes Induced by Iron-Methionine Complexation
The complexation of methionine with ferric iron (Fe(III)) involves the coordination of the methionine molecule, acting as a ligand, to the central iron ion. Methionine can function as a bidentate ligand, typically coordinating through the amino nitrogen and the carboxylate oxygen atoms sciencepub.netresearchgate.net. In certain contexts, such as in metalloproteins, the sulfur atom of the methionine side chain can also be involved in coordination to the metal center, particularly iron in its various oxidation states scispace.comnih.gov. Iron, commonly exhibiting a coordination number of six, forms octahedral coordination complexes with ligands like methionine google.com.
The formation of a coordination complex between iron and methionine can induce conformational changes in the methionine molecule itself and, significantly, in larger biomolecules where methionine residues are involved in iron binding. Studies on proteins such as cytochrome c and transferrin have provided insights into these changes.
In c-type cytochromes, methionine often serves as an axial ligand to the heme iron scispace.comscispace.comnih.govnih.gov. The redox state of the heme iron can influence the conformation of the methionine ligand and the surrounding protein structure scispace.com. For instance, changes in the valency of the heme iron have been observed to trigger a rearrangement of the methionine conformation scispace.com. The detachment of the methionine ligand from the iron center, which can occur under certain conditions like increased pH or in the presence of exogenous ligands, is accompanied by localized changes in the protein backbone conformation scispace.comnih.gov.
Research using techniques like 13C NMR on methionine-labelled proteins, such as the N-lobe of human serum transferrin, has demonstrated that metal binding, including with Fe(III), can be monitored through changes in the NMR chemical shifts associated with specific methionine residues nih.gov. These changes in chemical shifts are indicative of conformational alterations in the protein induced by the metal complexation nih.gov.
Furthermore, the binding of cytochrome c to cytochrome oxidase, which involves iron centers in both proteins, leads to conformational changes in cytochrome c. These changes can result in a structural rearrangement of the heme pocket, potentially weakening the axial iron-methionine bond ku.dk. The protein environment and interactions, such as hydrogen-bonding networks, play a crucial role in influencing the stability and local/global conformational properties of proteins and can affect the ligation of methionine to the heme iron acs.org. Perturbations in these networks can propagate structural changes to the metal site acs.org.
While detailed quantitative data specifically on the conformational changes of a simple this compound complex in isolation is not extensively available in the provided sources, the principle of metal coordination influencing ligand conformation and the broader impact on the structure of metalloproteins where methionine is an iron ligand are well-documented phenomena.
Mechanisms of Cellular Uptake and Intracellular Transport of Ferric Methionine
Mechanistic Studies of Iron-Amino Acid Transport Across Biological Membranes
Studies on iron-amino acid chelates suggest that these complexes can be absorbed into mucosal tissue. Once absorbed, the chelate's stability constant may be low enough to allow hydrolysis and subsequent transport of the iron to tissues. scielo.org For an iron amino acid chelate to be absorbed intact into mucosal tissue, it is suggested to be a low molecular weight chelate, potentially less than 1,000 to 1,500 daltons. scielo.org The absorption process might involve a receptor-mediated mechanism. scielo.org
Facilitated Transport Pathways for Amino Acids
Amino acids are transported across cell membranes through various mechanisms, including facilitated diffusion, active transport, and exchange transport, mediated by specific transport proteins. ontosight.ai Facilitated diffusion allows amino acids to move down their concentration gradient without energy input, while active transport requires energy to move amino acids against their concentration gradient. ontosight.ai Exchange transport involves the movement of one amino acid in exchange for another. ontosight.ai These transport systems are often categorized based on their substrate specificity and dependence on sodium ions. researchgate.netontosight.ai For example, L-type amino acid transporters (LAT) mediate the facilitated exchange of large neutral amino acids. frontiersin.org While methionine itself is transported via such pathways, the transport of ferric methionine, as a chelated complex, may involve these or distinct transporters.
Role of Metal Transporters in Ferric Iron Uptake in Cellular Models
Cellular uptake of iron can occur via transferrin-dependent and non-transferrin-dependent pathways. frontiersin.orgmdpi.com The transferrin-dependent pathway involves the binding of ferric iron-loaded transferrin to transferrin receptors, followed by endocytosis. wikipedia.orgnih.govnih.govnih.gov In the non-transferrin-dependent pathway, which is particularly relevant when non-transferrin bound iron (NTBI) is present, iron can enter cells through other mechanisms. frontiersin.org
Studies in tissue culture cells have demonstrated separate pathways for the uptake of nontransferrin ferric and ferrous iron. physiology.orgresearchgate.netphysiology.orgnih.gov It is postulated that ferric iron can be transported into cells via a pathway involving β3-integrin and mobilferrin (IMP). physiology.orgresearchgate.netnih.gov This pathway has also been implicated in ferric iron transport in the intestinal mucosa. physiology.org Competitive inhibition studies and the use of antibodies against β3-integrin have provided evidence for this distinct ferric uptake pathway. physiology.orgresearchgate.netnih.gov
While the role of specific metal transporters like Divalent Metal Transporter 1 (DMT1) is well-established for ferrous iron uptake, the mechanisms for ferric iron uptake, especially in chelated forms like this compound, may involve different transporters or pathways. mdpi.comnih.govphysiology.orgresearchgate.netnih.gov Some research suggests that in certain conditions, a ferric iron uptake pathway might predominate, and ferric iron can be directly reduced before transport by DMT1. frontiersin.org
Distinct Cellular Uptake Pathways for Ferric Versus Ferrous Iron
Research indicates that ferric and ferrous iron utilize separate pathways to enter cells. physiology.orgresearchgate.netphysiology.orgnih.gov Competitive inhibition studies using different metal ions have shown that ferric and ferrous iron uptake are not mutually inhibitory, suggesting distinct transport mechanisms. physiology.orgresearchgate.net For instance, manganese shares the ferrous pathway but does not affect ferric iron uptake. physiology.orgresearchgate.netnih.gov The ferrous iron uptake is primarily facilitated by DMT1. mdpi.comnih.govphysiology.orgresearchgate.netnih.gov In contrast, the uptake of ferric iron is suggested to involve the β3-integrin-mobilferrin pathway in certain cell types. physiology.orgresearchgate.netnih.gov
Here is a summary of the proposed distinct pathways:
| Iron Species | Proposed Primary Uptake Pathway(s) | Key Transporter(s)/Proteins Involved |
| Ferric (Fe³⁺) | β3-integrin-mobilferrin pathway (IMP) (in some cells) | β3-integrin, Mobilferrin |
| Ferrous (Fe²⁺) | DMT1-mediated transport | DMT1 (SLC11A2) |
Data from competitive inhibition studies support the existence of separate pathways for ferric and ferrous iron uptake. physiology.orgresearchgate.netnih.gov
Intracellular Trafficking and Distribution Pathways
Once iron enters the cell, regardless of its initial form, it enters a dynamic intracellular pool known as the labile iron pool (LIP). researchgate.netashpublications.org From the LIP, iron can be directed to various intracellular destinations for storage, utilization in metabolic processes, or export. researchgate.netashpublications.org
Intracellular iron can be stored in ferritin, a protein capable of holding large amounts of iron, thereby preventing its participation in potentially harmful reactions. researchgate.netashpublications.org Iron is utilized for the synthesis of essential iron-containing proteins, such as heme groups and iron-sulfur clusters, which are crucial for various cellular functions, including energy metabolism and DNA synthesis. wikipedia.orgnih.govresearchgate.net
Cytosolic iron chaperones, such as poly-r(C)-binding proteins (PCBPs), play key roles in intracellular iron trafficking, delivering iron to specific destinations like ferritin or enzymes requiring iron cofactors. researchgate.net PCBP1, for example, is involved in delivering iron for iron-sulfur cluster assembly and directly trafficking iron to enzyme active sites. researchgate.net PCBP2 is suggested to regulate intracellular iron concentrations by chaperoning iron towards the iron efflux pump, ferroportin, and also chaperoning iron after its transport from the endosome by DMT1. researchgate.net
The specific intracellular trafficking of iron derived from this compound would likely integrate into these general iron handling pathways after the iron is released from the methionine ligand. The stability of the this compound chelate within the cell and the mechanisms of its hydrolysis would influence the kinetics of iron entry into the LIP and subsequent distribution.
Influence of Chelating Agents on Iron Transport Mechanisms
Chelating agents can significantly influence iron transport mechanisms by binding to iron ions, thereby affecting their solubility, availability for transport, and interaction with transporters. wjgnet.comasm.orgresearchgate.net The effect of a chelating agent depends on its affinity for iron, its concentration, and its lipophilicity. wjgnet.comnih.gov
Chelators can compete with cellular uptake mechanisms for iron in the extracellular environment. wjgnet.com They can also mobilize iron from intracellular stores or affect the transport of iron across cellular membranes. wjgnet.comresearchgate.net For instance, some chelators can promote iron excretion by forming complexes that are eliminated from the body. wjgnet.comresearchgate.net
In the context of this compound, the methionine ligand acts as a chelator for ferric iron. The stability of this chelate influences how the iron is presented to cellular transport systems. Compared to free ferric iron, which is poorly soluble at physiological pH, chelation with methionine enhances its solubility. This chelation might facilitate uptake via pathways that handle iron-chelate complexes or amino acids. agrifoodscience.combiorxiv.org
Studies on other iron chelators have shown varied effects on iron uptake and distribution, highlighting the complex interplay between chelating agents and the iron transport machinery. wjgnet.comnih.govunibe.ch The presence of chelators can override normal regulatory pathways of iron metabolism. wjgnet.com
Metabolic Fate and Biotransformation Pathways in Model Organisms
Integration of Methionine within Iron Homeostasis Pathways in Animal Systems
Methionine, as an essential amino acid in animals, plays diverse roles in cellular metabolism, including protein synthesis, transmethylation, and transsulfuration reactions. mdpi.comsciengine.com Its integration within iron homeostasis pathways is a complex interplay, particularly considering the iron component of ferric methionine. Iron is a vital element for numerous biological functions, serving as a cofactor for many proteins and enzymes involved in oxygen and energy metabolism, DNA synthesis, and the formation of iron-sulfur clusters. mdpi.comnih.govresearchgate.net The regulation of iron levels within the body and individual cells, known as iron homeostasis, is tightly controlled by sophisticated mechanisms involving proteins like transferrin, ferritin, and ferroportin, as well as regulatory proteins like the Iron Regulatory Proteins (IRPs) and the hormone hepcidin. mdpi.comnih.govresearchgate.netwikipedia.orgbiochemia-medica.comfrontiersin.orgahajournals.org While the direct integration of this compound specifically into these pathways is not extensively detailed in the provided snippets, the metabolic fates of both its constituents, methionine and iron, are well-established and provide a framework for understanding its potential processing.
The methionine cycle is a series of biochemical reactions that are central to methionine metabolism. This cycle involves the conversion of methionine to S-adenosylmethionine (SAM), the primary methyl donor in biological systems. wikipedia.orgslideshare.net After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine, thus completing the cycle, or enter the transsulfuration pathway to be converted into cysteine. slideshare.net
The intersection of the methionine cycle with iron metabolism is evident through the involvement of iron-sulfur clusters in various enzymes, including some radical SAM enzymes that utilize a [4Fe-4S] cluster to cleave SAM and generate radicals for diverse transformations, including methylation. nih.govpnas.orgwikipedia.org This highlights a functional link where iron, as a component of these clusters, is essential for certain SAM-dependent reactions within the methionine cycle or pathways influenced by it. Additionally, some studies suggest that iron deficiency can affect gene expression related to S-adenosyl methionine domain containing proteins. mdpi.com
Methionine is the direct precursor for the synthesis of S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase. wikipedia.org SAM is a crucial co-substrate involved in a vast number of methylation reactions, transferring its methyl group to a wide array of biological molecules, including nucleic acids (DNA, RNA), proteins, lipids, and secondary metabolites. wikipedia.orgnih.gov These methylation processes are vital for numerous cellular functions, including gene regulation (epigenetics), protein function, and the biosynthesis of various compounds like polyamines and ethylene (B1197577) in plants. mdpi.comsciengine.comwikipedia.orgnih.govoup.com
Given that this compound provides methionine, it would theoretically contribute to the cellular pool of methionine available for SAM synthesis. The iron component of this compound would then follow its own metabolic fate, potentially entering the labile iron pool and being utilized for various iron-dependent processes or stored. The interplay here is indirect; the provision of methionine supports the SAM synthesis pathway, which in turn influences a multitude of cellular processes, some of which may be indirectly linked to iron-dependent functions or regulated by iron status. For instance, methionine-derived SAM has been implicated in methylation-dependent ubiquinone synthesis, which can impact processes like ferroptosis, an iron-dependent form of cell death. nih.gov
Iron Release and Incorporation into Metalloproteins (e.g., Ferritin)
Upon entering the biological system, the ferric component of this compound would undergo processing to release the iron ion. Dietary ferric iron is typically reduced to the more soluble ferrous form before absorption in the duodenum, a process facilitated by ferrireductase enzymes. mdpi.combiochemia-medica.comahajournals.org Once inside the cell, iron can enter the labile iron pool. From this pool, iron can be incorporated into various metalloproteins or stored.
Ferritin is a primary iron storage protein found in most mammalian cell types and other species (except yeasts). wikipedia.orgphysiology.orgphysiology.orglibretexts.org It is a large, multisubunit molecule capable of storing thousands of iron atoms in a soluble, non-toxic, and bioavailable ferric form within its central cavity. wikipedia.orglibretexts.orgscielo.br Iron enters the ferritin shell as ferrous iron and is oxidized to ferric iron for storage, a process facilitated by the ferroxidase activity of the ferritin heavy chain. wikipedia.orgfrontiersin.orglibretexts.org
The release of iron from ferritin is primarily mediated by lysosomal proteolysis of the ferritin shell, a process known as ferritinophagy. physiology.orgphysiology.orgthebloodproject.com This process is regulated by the protein NCOA4, which binds to ferritin and targets it for degradation in lysosomes, releasing ferric ions which are then converted back to ferrous ions. thebloodproject.com While the specifics of iron release from this compound itself are not detailed, the released ferric iron would likely enter the cellular iron pool and become subject to these established mechanisms of storage in ferritin and subsequent release.
Iron is also incorporated into numerous other metalloproteins essential for various biological functions, including hemoglobins, myoglobins, cytochromes, iron-sulfur proteins, and enzymes involved in DNA synthesis and metabolism. nih.govresearchgate.netlibretexts.orgscielo.br The incorporation of iron from the labile pool into these proteins is a tightly regulated process ensuring that iron is directed to where it is needed while minimizing the potentially toxic effects of free iron.
Comparative Metabolic Studies in Diverse Biological Systems (e.g., Plants, Microorganisms)
While the primary focus of the search results regarding methionine and iron metabolism is on animal systems, there is information available on these processes in plants and microorganisms, allowing for comparative metabolic studies.
In plants, methionine is also a crucial amino acid, involved in protein synthesis and as a precursor for SAM, which plays roles in methylation, polyamine synthesis, and ethylene production. oup.com Plant methionine biosynthesis pathways can differ from those in yeast and bacteria. oup.com Iron is an essential micronutrient for plants, vital for processes like photosynthesis, respiration, and nitrogen fixation. scielo.brjst.go.jpfrontiersin.org Plants have developed sophisticated mechanisms for iron uptake from the soil, which is often present in less soluble forms, involving strategies like the release of siderophores by microorganisms or the activity of ferric-chelate reductases and iron transporters. scielo.brjst.go.jpfrontiersin.orgmdpi.com Ferritin is also present in plants and serves as an iron storage protein, particularly in plastids and mitochondria. scielo.br
Microorganisms also synthesize methionine and utilize SAM for methylation reactions. nih.gov Methionine synthesis pathways can vary among different microorganisms. nih.gov Iron is essential for microbial growth and metabolism, and microorganisms employ various strategies for iron acquisition, including the production of siderophores. frontiersin.orgmdpi.comnih.gov Radical SAM enzymes, which utilize iron-sulfur clusters, are found across all three domains of life (bacteria, archaea, and eukaryotes) and are involved in a wide range of metabolic transformations. pnas.orgwikipedia.org
Comparative studies reveal both conserved and divergent aspects of methionine and iron metabolism across different biological systems. The central role of methionine in protein synthesis and SAM production is largely conserved. Similarly, iron's necessity as a cofactor for numerous essential proteins and enzymes is universal. However, the specific pathways for methionine biosynthesis, the mechanisms of iron acquisition and regulation, and the spectrum of metalloproteins and SAM-dependent reactions can vary significantly between animals, plants, and different groups of microorganisms. oup.comnih.gov While specific studies on the comparative metabolism of this compound were not found, understanding the general principles of methionine and iron metabolism in these diverse organisms provides a basis for predicting how this compound might be processed and integrated.
Data Table 1: Key Proteins Involved in Iron Homeostasis and Methionine Metabolism
| Protein Name | Role in Metabolism | Biological System(s) |
| Transferrin | Iron transport in circulation | Animal Systems |
| Ferritin | Intracellular iron storage | Animal Systems, Plants |
| Ferroportin | Iron export from cells | Animal Systems |
| Divalent Metal Transporter 1 (DMT1) | Iron import into cells | Animal Systems |
| Hepcidin | Systemic regulator of iron homeostasis (controls ferroportin) | Animal Systems |
| Iron Regulatory Proteins (IRPs) | Regulators of iron metabolism protein synthesis | Animal Systems |
| Methionine Adenosyltransferase | Catalyzes SAM synthesis from methionine and ATP | All Domains of Life |
| S-Adenosylmethionine (SAM) | Primary methyl group donor | All Domains of Life |
| Radical SAM Enzymes | Utilize Fe-S clusters to cleave SAM for various reactions, including methylation | All Domains of Life |
| Nicotianamine (B15646) Synthase (NAS) | Involved in synthesis of nicotianamine, an iron chelator | Plants |
| Siderophores | Iron-chelating compounds for iron acquisition | Microorganisms, Plants |
Data Table 2: Half-life of Ferritin Iron Release in Different Cell Types (with Leupeptin treatment)
| Cell Type | Half-life of ⁵⁹Fe in Ferritin (Control) | Half-life of ⁵⁹Fe in Ferritin (with Leupeptin) | Source Index |
| Hepatoma cells | 23 h | 36 h | physiology.org |
| Caco2 cells | 14 h | 27 h | physiology.org |
| K562 cells | 14 h | ~26 h | physiology.org |
Note: Leupeptin is an inhibitor of lysosomal proteases, and its effect on increasing the half-life of ferritin iron release supports the role of lysosomal activity in this process. physiology.orgphysiology.org
Data Table 3: Effect of Methionine Levels on Immune Organ Weight in Chickens
| Immune Organ | Effect of Methionine Supply | Effect of Methionine Deficiency | Source Index |
| Bursa of Fabricius | Increase relative weight | Decrease relative weight, dysplasia | scirp.org |
| Spleen | Increase relative weight | Decrease relative weight, dysplasia | scirp.org |
| Thymus | No significant effect (layers in brood rearing stage), Decrease relative weight, dysplasia | Decrease relative weight, dysplasia | scirp.org |
Note: This table summarizes findings on the effects of methionine on immune organ development and weight in chickens, illustrating the importance of methionine in immune function in this animal model. scirp.org
Bioavailability and Nutritional Research in Non Human Animal Models and in Vitro Systems
Comparative Bioavailability Studies of Ferric Methionine in Livestock
Studies comparing the bioavailability of this compound with inorganic iron sources, such as ferrous sulfate (B86663), in livestock have yielded varied results, highlighting the complexity of iron absorption and utilization in different animal species and under various conditions.
Enhancement of Iron Absorption in Poultry and Swine
Research in poultry and swine has investigated the effectiveness of this compound in improving iron absorption. In broiler chicks, an iron-methionine complex showed relative bioavailability values of 88% when dietary iron concentration was used in slope ratio data and 83% when based on total iron intake, compared to ferrous sulfate heptahydrate set at 100% ufg.br. Another study in broiler chickens indicated that iron-methionine chelate was more efficient than iron sulfate in increasing iron content in wing muscle and liver researchgate.net. Specifically, treatments with this compound at 200 ppm resulted in significantly higher iron content in wing muscle compared to other treatments. Iron content in the liver was also significantly influenced by both the iron source and supplementation level, with this compound treatments resulting in higher liver iron content than ferrous sulfate treatments researchgate.net.
In weanling pigs, an iron-amino acid complex was found to be more effective than ferrous sulfate in promoting liver iron accumulation researchgate.net. However, some studies have presented different findings. One study comparing iron methionine and ferrous sulfate in weanling pigs reported that based on hemoglobin repletion assays, the iron in iron methionine was less bioavailable than the iron in ferrous sulfate unl.edu. The relative bioavailability of iron from iron methionine was estimated to be 68% compared to ferrous sulfate based on hemoglobin concentration at 21 days unl.edu. Conversely, another study in neonatal pigs indicated that the relative bioavailability of iron from iron methionine given orally on day 3 was 180% compared to ferrous sulfate, based on hemoglobin concentrations at 21 days researchgate.net. These contrasting results may be attributed to differences in animal age, experimental design, and the specific form or quality of the iron methionine used.
Factors Influencing Bioavailability in Animal Digestive Systems
In the gastrointestinal tract, the solubility and stability of the iron complex at different pH levels are crucial. Ferric iron (Fe³⁺) is generally poorly absorbed from the intestinal tract nih.gov. The ferrous form (Fe²⁺) is typically bound to chelators like histidine, mucin, or fructose (B13574) during digestion, which enhances absorption by increasing solubility and protecting the iron ion in the ferrous state nih.gov. The formation of iron-amino acid complexes, such as this compound, may facilitate iron transport across the intestine by utilizing amino acid transporters nih.gov. However, interactions with other dietary components, such as phytic acid, can reduce mineral bioavailability by forming insoluble complexes researchgate.netresearchgate.net. The physiological conditions of the gastrointestinal tract, including pH, also play a significant role in iron absorption researchgate.net.
Impact on Iron Status and Physiological Parameters in Animal Studies
Studies have investigated the impact of this compound supplementation on iron status and various physiological parameters in animals. Iron is essential for numerous physiological processes, including oxygen transport, DNA synthesis, and energy metabolism frontiersin.org. Iron deficiency can lead to reduced vigor, loss of appetite, and anemia frontiersin.org.
Supplementation with this compound has been shown to improve iron deposition in tissues. In weaned pigs, dietary ferric glycine (B1666218) (another organic iron source) supplementation increased iron deposition in the liver and tibia, suggesting higher bioavailability compared to ferrous sulfate mdpi.com. A study involving an organic iron chelate complex containing this compound fed to sows during late pregnancy increased placental iron concentration cambridge.org.
Beyond iron status indicators like hemoglobin and tissue iron levels, the impact on other physiological parameters has been explored. A study replacing ferrous sulfate with iron hydroxy methionine analog chelate in weaned piglets significantly increased levels of triglycerides and glucose in portal venous serum, and albumin in both serum and portal venous serum, while decreasing serum low-density lipoprotein frontiersin.org. It also significantly reduced serum and liver malondialdehyde levels and increased the activity of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase in serum and liver frontiersin.org. These findings suggest potential benefits on metabolic status and antioxidant capacity.
However, some studies have reported different outcomes. In heat-stressed broiler chicks, supplementation with nano-iron plus methionine resulted in increased free iron levels and transferrin saturation index, alongside reduced total iron-binding capacity and transferrin levels, compared to nano-iron alone or the control group d-nb.info. This combination also appeared to lead to hepatic impairment and a less favorable lipid profile under the heat stress conditions of that study d-nb.info.
In Vitro Models for Assessing Iron-Methionine Bioavailability
In vitro models are utilized as alternatives to in vivo methods for estimating mineral bioavailability, offering advantages in terms of cost, labor, and ethical considerations wur.nl. These models simulate the physiological conditions and sequential events of digestion in the gastrointestinal tract wur.nl.
A common in vitro method for assessing iron bioavailability involves simulating gastric and intestinal digestion followed by evaluation using cell culture models, such as Caco-2 cells nih.govresearchgate.net. The Caco-2 cell model is an established system for assessing intestinal iron absorption nih.govresearchgate.net. These models can assess parameters like iron bioaccessibility (the fraction of iron released from the food matrix in the gastrointestinal tract and available for absorption) and bioavailability (the fraction of absorbed iron that is utilized for physiological functions) wur.nlresearchgate.net.
In vitro studies can help determine the solubility and dialyzability of iron from different sources after simulated digestion, providing insights into the fraction of iron available for absorption wur.nlresearchgate.net. For instance, studies have evaluated the bioaccessibility and bioavailability of iron complexed to peptides using simulated digestion and Caco-2 cell cultures researchgate.netnih.gov. While these studies may not specifically focus on this compound, the methodologies employed are relevant for assessing the in vitro bioavailability of amino acid-chelated minerals. Factors like the chelation strength of the organic complex can influence its stability during digestion and subsequent absorption, which can be investigated using in vitro techniques engormix.com.
Role in Plant Iron Uptake and Metabolism
Iron is an essential micronutrient for plant growth and development, playing critical roles in processes like photosynthesis and respiration nih.govjst.go.jp. Iron availability in soil is often limited, particularly in aerobic or alkaline conditions where it forms insoluble ferric oxides nih.govnih.gov. Plants have developed strategies to acquire iron from the soil.
One key mechanism, particularly in graminaceous plants, is Strategy II, which involves the release of mugineic acid family phytosiderophores (PS) from roots nih.govnih.gov. These PS are synthesized from methionine via S-adenosyl methionine (SAM) nih.govfrontiersin.org. The phytosiderophores chelate with ferric iron (Fe³⁺) in the rhizosphere, forming stable ferric-PS complexes nih.govfrontiersin.org. These complexes are then transported into the root cells by specific transporter proteins like Yellow Stripe 1 (YS1) and Yellow Stripe-Like (YSL) transporters frontiersin.org.
While this compound itself is not a naturally occurring phytosiderophore, the metabolic pathway for synthesizing phytosiderophores highlights the role of methionine as a precursor in plant iron acquisition mechanisms nih.govfrontiersin.org. Research into enhancing iron uptake in plants includes strategies like overexpressing genes involved in the biosynthesis of mugineic acid family phytosiderophores jst.go.jp. This underscores the importance of the methionine-dependent pathway in facilitating iron uptake in certain plant species. The ability of plants to utilize chelated iron forms is crucial for their growth in iron-deficient soils nih.govoup.com.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| L-Methionine | 6137 fishersci.cadsmz.denih.gov |
| Ferrous cation | 27284 nih.gov |
| Ferric chloride | 24380 36.112.18 |
| Ferrous sulfate | 23717 ufg.brresearchgate.netunl.edumdpi.comagrojournal.org |
| This compound | Not explicitly found in search results with a unique CID. Described as a metal amino acid complex or chelate. researchgate.netengormix.comanimbiosci.orgresearchgate.net |
| Ferrous glycine | Not explicitly found in search results with a unique CID. Described as a chelate of amino acid and iron. mdpi.comanimbiosci.orgcabidigitallibrary.org |
| Ferric glycine | Not explicitly found in search results with a unique CID. Described as a chelate of amino acid and iron. mdpi.comcabidigitallibrary.org |
| Nicotianamine (B15646) | 441066 nih.govjst.go.jp |
| S-adenosyl methionine | 3475 nih.govjst.go.jpfrontiersin.org |
| Histidine | 6274 nih.govwikipedia.org |
Data Tables
Table 1: Relative Bioavailability of Iron from Iron-Methionine Complex in Broiler Chicks
| Dietary Iron Concentration (ppm) | Basis for Estimation | Relative Bioavailability (%) (vs FeSO₄·7H₂O) | Source |
| 400 to 800 | Dietary Iron | 88 | ufg.br |
| 400 to 800 | Total Iron Intake | 83 | ufg.br |
Table 2: Effect of Iron Source on Hemoglobin Concentration in Neonatal Pigs at 2 Weeks of Age
| Treatment Group | Hemoglobin (g/l) at 2 Weeks | Source |
| Fe Methionine orally within 12h after birth | 101 | agrarforschungschweiz.ch |
| Fe Methionine orally on day 2 | 108 | agrarforschungschweiz.ch |
| Fe Dextran orally within 12h after birth | 127 | agrarforschungschweiz.ch |
| Fe Dextran orally on day 2 | 119 | agrarforschungschweiz.ch |
| Fe Dextran sc. on day 2 (200 mg) | 138 | agrarforschungschweiz.ch |
| Fe Dextran sc. on day 2 (100 mg) | 128 | agrarforschungschweiz.ch |
Note: Hb values with different superscripts (a, ab, abc, bc, c) within the same column indicate significant differences (p < 0.01) agrarforschungschweiz.ch.
Table 3: Relative Bioavailability of Iron from Iron Methionine in Weanling Pigs Based on Hemoglobin
| Iron Source | Basis for Estimation | Relative Bioavailability (%) (vs Ferrous Sulfate) | Source |
| Iron Methionine | Hemoglobin at 21 days | 68 | unl.edu |
Table 4: Impact of Fe-HMA on Liver Antioxidant Enzyme Activities in Piglets
| Parameter | Fe-sulfate Group | Fe-HMA Group | p-value | Source |
| MDA (nmol/mg protein) | Higher | Lower | < 0.05 | frontiersin.org |
| GSH-Px (U/mg protein) | Lower | Higher | < 0.05 | frontiersin.org |
| CAT (U/mg protein) | Lower | Higher | < 0.05 | frontiersin.org |
Note: Data represents general trends indicated in the source, not specific numerical values unless provided.
Advanced Analytical and Spectroscopic Techniques for Ferric Methionine Characterization
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for separating and quantifying components within a mixture, including metal-amino acid complexes like ferric methionine. These methods leverage differential interactions between the analytes and a stationary phase, driven by a mobile phase, to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including methionine. HPLC methods for methionine analysis often utilize reversed-phase or mixed-mode stationary phases. A typical setup might involve a C18 column or a mixed-mode column like Primesep 100. sielc.com The mobile phase commonly consists of a mixture of water and an organic solvent, such as acetonitrile, often with an acidic buffer like sulfuric acid to control pH and ionic strength, which is critical for the separation of ionizable compounds like amino acids. sielc.com Detection of methionine in HPLC is frequently performed using UV detection, typically at 200 nm. sielc.com
While the search results specifically detail HPLC methods for methionine, the principles extend to metal complexes. The interaction of the metal ion with the amino acid can alter the compound's polarity and charge, influencing its retention behavior on different stationary phases. Therefore, specialized HPLC methods, potentially employing different column chemistries or mobile phase compositions tailored to metal chelates, would be necessary for the direct analysis of this compound. Studies on other metal-amino acid complexes, such as zinc-methionine, utilize HPLC with cation exchange columns and post-column derivatization for detection. europa.eueuropa.eueuropa.eu
Ion-Exchange Chromatography
Ion-exchange chromatography is particularly well-suited for the separation of charged species, including amino acids and metal-amino acid complexes. This technique separates analytes based on their charge interactions with a stationary phase that carries opposite charges. Cation exchange chromatography, using a cation exchange column and a buffer system, is a common approach for separating amino acids. europa.eueuropa.eueuropa.euhelixchrom.com
In the context of metal-methionine complexes, ion-exchange chromatography can be used to separate the complex from free methionine and other charged species in a sample. For instance, ion-exchange chromatography has been used in the purification of proteins where methionine oxidation is a factor, indicating its utility in handling samples containing modified amino acids or their metal interactions. nih.gov Methods for quantifying methionine content in feed additives often involve extraction with diluted hydrochloric acid, followed by separation using ion-exchange chromatography and post-column derivatization with ninhydrin (B49086) or o-phthaldialdehyde (OPA) for detection by photometry or fluorescence. europa.eueuropa.eueuropa.eu This highlights the general applicability of ion-exchange chromatography in the analysis of methionine and potentially its metal complexes, although specific methods for this compound would need optimization.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) provides powerful capabilities for identifying and quantifying molecules based on their mass-to-charge ratio. Coupled with chromatographic separation, MS is invaluable for the detailed characterization of complex samples, including those containing this compound or its transformation products.
Peptide Mapping and LC-MS for Oxidative Modifications
Peptide mapping combined with liquid chromatography-mass spectrometry (LC-MS) is a standard technique for identifying and quantifying post-translational modifications in proteins, including the oxidation of methionine residues. researchgate.netnih.govresearchgate.netnih.gov This approach involves enzymatic digestion of a protein into smaller peptides, which are then separated by LC and analyzed by MS. Changes in the mass of a peptide can indicate modifications like oxidation, which adds 16 Da to a methionine residue. researchgate.netresearchgate.net
While peptide mapping is typically applied to proteins containing methionine, the underlying LC-MS principles are relevant to the analysis of this compound, particularly if considering its interaction with peptides or proteins, or studying its own oxidative state. The presence of metal ions, especially iron, can influence methionine oxidation and introduce variability in LC-MS measurements. nih.govresearchgate.net Careful control of metal ion levels in buffers and on chromatographic columns is necessary for accurate determination of methionine oxidation. nih.govresearchgate.netchromatographyonline.com LC-MS/MS (tandem mass spectrometry) can provide more detailed structural information by fragmenting ions and analyzing the resulting fragments, aiding in the identification of specific modifications and the sequence of peptides. researchgate.netresearchgate.net
Isotopic Labeling Techniques for Metabolic Tracing
Isotopic labeling techniques, often coupled with MS, are used to trace the metabolic fate of compounds like methionine in biological systems. nih.govbitesizebio.com By using stable isotopes such as 13C, 15N, or 18O, researchers can track the incorporation and transformation of labeled methionine through various metabolic pathways. nih.govbitesizebio.comnih.gov LC-MS is a common analytical tool for measuring the isotope labeling patterns of metabolites, providing insights into metabolic fluxes. nih.govbitesizebio.comnih.gov
While the provided search results focus on methionine metabolism in biological contexts using isotopic labeling and LC-MS, the concept can be extended to studying the interactions and transformations of this compound. For example, using isotopically labeled iron or methionine within a this compound complex could allow researchers to track its absorption, distribution, metabolism, and excretion in a system, or to study its stability and reactions in different environments. Tools and software exist to correct for natural isotopic abundance in MS data to accurately quantify labeled metabolites. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide valuable information about the molecular structure and bonding within a compound. These methods probe the vibrational modes of molecules, which are characteristic of specific functional groups and their local environment.
FT-IR and Raman spectroscopy have been used to characterize amino acids, including methionine, and their interactions with metal ions. researchgate.netresearchgate.netunesp.brbeilstein-journals.orgresearchgate.net Changes in the vibrational spectra upon complex formation can indicate how the amino acid is coordinating to the metal center. For methionine, key vibrational bands are associated with the carboxylate group (-COO-), the amino group (-NH3+), and the sulfur-containing thioether group (-C-S-C-). researchgate.netbeilstein-journals.org
Studies on metal-amino acid complexes, such as iron complexes with cysteine, arginine, and histidine, have utilized FT-IR and Raman spectroscopy to investigate metal-ligand binding. researchgate.net For methionine, specific bands in the IR and Raman spectra can be used as markers for its oxidation products, such as methionine sulfoxide (B87167) (MetO), which is a common oxidative modification. researchgate.netresearchgate.net The S=O stretching frequency is a characteristic indicator of methionine sulfoxide formation. researchgate.net
In the context of this compound, FT-IR and Raman spectroscopy can help to confirm the formation of the complex and provide information about the coordination environment of the ferric ion with the methionine ligand. Changes in the characteristic vibrational bands of methionine upon interaction with ferric iron can reveal which functional groups are involved in the binding. Studies on methionine sulfoxide complexes of iron(II) have used infrared spectroscopy to suggest coordination through the carboxylate and sulfoxide groups. unesp.br Resonance Raman spectroscopy can be particularly useful for studying metalloproteins and metal cofactors, providing sensitivity to the redox, spin, and coordination state of the metal center. encyclopedia.pubnih.govnih.gov While these studies often focus on iron within porphyrin rings in proteins like cytochrome c, the principles of using vibrational spectroscopy to probe the metal environment and its interaction with surrounding ligands are applicable to this compound. encyclopedia.pubnih.govnih.gov
| Technique | Application for this compound Characterization | Key Information Provided | Relevant Citations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from mixtures. | Purity, concentration, presence of related species (e.g., free methionine, oxidation products). | sielc.comeuropa.eueuropa.eueuropa.euhelixchrom.com |
| Ion-Exchange Chromatography | Separation of this compound based on its charge. | Separation from other charged species, purification. | europa.eueuropa.eueuropa.euhelixchrom.comnih.gov |
| Mass Spectrometry (MS) | Identification and mass determination of this compound and its potential transformation products. | Molecular weight, elemental composition (if coupled with high-resolution MS), identification of modifications. | researchgate.netnih.govresearchgate.netnih.govresearchgate.netchromatographyonline.comnih.govacs.orgfrontiersin.org |
| Peptide Mapping and LC-MS | Analysis of methionine oxidation in peptides or proteins potentially interacting with ferric iron. | Site-specific identification and quantification of methionine oxidation. | researchgate.netnih.govresearchgate.netnih.govresearchgate.netchromatographyonline.com |
| Isotopic Labeling Techniques | Tracing the metabolic fate or reaction pathways of this compound using stable isotopes. | Insights into absorption, distribution, metabolism, excretion, reaction mechanisms, stability. | nih.govbitesizebio.comnih.govresearchgate.netspringernature.com |
| Fourier-transform Infrared (FT-IR) Spectroscopy | Investigation of functional groups and bonding within this compound, identification of oxidation products. | Identification of characteristic vibrational modes, insights into coordination sites, detection of methionine sulfoxide. | researchgate.netresearchgate.netunesp.brbeilstein-journals.orgresearchgate.net |
| Raman Spectroscopy | Complementary structural information to FT-IR, particularly sensitive to certain bonds and environments. | Insights into molecular vibrations, detection of methionine oxidation markers, probing metal-ligand vibrations. | researchgate.netresearchgate.netbeilstein-journals.orgresearchgate.netencyclopedia.pubnih.govnih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Oxidation States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including iron in different oxidation states and spin states. Ferric iron (Fe³⁺) with an odd number of d electrons (d⁵ configuration) is paramagnetic and can be studied by EPR, particularly in its low-spin (S=1/2) or high-spin (S=5/2) states. nih.govresearchgate.net EPR spectroscopy can provide information about the electronic configuration of the ferric heme, focusing on the immediate vicinity of the iron and the distribution of electron density. osti.gov
In the context of iron-methionine complexes and related proteins, EPR has been used to characterize the spin state and coordination environment of the ferric iron. For six-coordinated heme groups, which can exist in ferrous (Fe²⁺) and ferric (Fe³⁺) states, EPR signals can indicate the presence of ferric low-spin (S=1/2) states. nih.govlu.senih.gov Studies on heme proteins with histidine and methionine as axial ligands have shown ferric low-spin EPR signals with varying g-values, including highly anisotropic low spin (HALS) signals characterized by large gmax values. nih.govresearchgate.netlu.senih.govnih.gov The nature of these signals is influenced by the orientation of the axial ligands and the ligand-field strength. researchgate.netnih.govnih.gov
EPR spectroscopy can complement other techniques like Mössbauer spectroscopy to assess g-tensor and A-tensor parameters, particularly in systems with iron coordinated to sulfur, which involves significant covalent bonding. nih.gov While EPR alone may not always definitively demonstrate His-Met iron coordination, combining it with other methods like near-infrared magnetic circular dichroism (NIR-MCD) can provide more conclusive information about possible axial ligands to the heme iron. nih.gov
Studies on ferric heme proteins have explored the relationship between EPR signal types (rhombic vs. HALS) and the orientation of axial ligands. For instance, in bis-histidine coordinated hemes, HALS signals can arise when the imidazole (B134444) rings are nearly perpendicular, while rhombic signals are observed when they are closer to parallel. nih.govresearchgate.net The correlation between the structure and electronic properties for hemes with His-Met axial ligation is less clear-cut, although a linear correlation between the average shift of heme methyl groups and gmax values has been observed. nih.gov
In some instances, the absence of an expected EPR signal might suggest the ferric heme is in a highly anisotropic low-spin state with specific axial ligand orientations. researchgate.net EPR can also be used to quantify the percentage of high-spin signals in mutated proteins, providing insights into the coordination environment changes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local environment and interactions of atoms within a molecule. For this compound complexes, NMR can be used to study the coordination of methionine to the iron center and the resulting structural and electronic effects on the ligand.
NMR spectroscopy, particularly ¹H NMR, has been employed to characterize iron(III) complexes with L-methionine. researchgate.netpublish.csiro.au Studies have investigated the properties of 1:1 complexes of methionine and iron(III) using NMR measurements. publish.csiro.au The presence of functional groups from the methionine ligand, such as C=O, NH₂, and C-S, in the iron-methionine complex can be indicated by the presence of specific bands in UV spectra analysis, which complements NMR findings. sciencepub.net
In the context of proteins containing methionine ligands coordinated to iron, NMR spectroscopy is invaluable for understanding heme-ligand interactions and conformational changes upon metal binding. acs.orgnih.govnih.govacs.orgnih.gov For example, NMR studies of cytochrome b562 variants with bis-methionine ligation to heme iron have provided the first NMR characterization of such 6-coordinate centers in both ferrous and ferric oxidation states. acs.orgacs.orgnih.gov These studies used one- and two-dimensional homonuclear NMR spectroscopy to assign proton resonances of the heme group and ligand side chains. acs.orgnih.gov
NMR can reveal the conformation and stereochemistry of methionine ligand side chains when coordinated to iron. acs.orgnih.gov Analysis of NMR spectra can indicate the presence of different species, potentially due to variations in heme orientation or spin states in ferric forms. acs.orgnih.gov Hyperfine coupled proton resonances in NMR spectra can provide information about spin density distribution, although these may not always be identifiable in high-spin forms. acs.orgnih.gov
Paramagnetic NMR is particularly useful for studying the electronic structure of paramagnetic centers like iron-sulfur proteins, providing information on the first coordination sphere of the metal center. copernicus.org Changes in NMR chemical shifts associated with methionine residues can monitor conformational changes in proteins upon binding with various metal ions, including Fe(III). nih.govnih.gov This demonstrates that NMR can observe these changes regardless of whether the metal is diamagnetic or paramagnetic. nih.govnih.gov
NMR spectroscopy can also disclose the presence of net electron spin density in the methionine axial ligand in different ground states of metal centers, supporting evidence for spin delocalization. researchgate.net Furthermore, NMR can be used in conjunction with EPR to investigate the modulation of ligand-field anisotropy in ferric low spin cytochrome c mutants, correlating heme ligand-field strength with methionine orientation and dynamics. nih.gov
Advanced Imaging Techniques (e.g., TEM, AFM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are advanced imaging techniques that provide high-resolution information about the morphology, size, and structure of materials, including nanoparticles. These techniques are essential for characterizing this compound when it is part of or associated with nanoparticle formulations.
TEM is widely used to visualize the size and morphology of nanoparticles. beilstein-journals.orgafmworkshop.comacs.orgnih.govnih.govresearchgate.net For instance, TEM images can reveal the spherical shape and size distribution of nanoparticles, with studies reporting mean values for methionine-capped nanoparticles. beilstein-journals.org High-resolution TEM (HRTEM) can provide even more detailed structural information. beilstein-journals.org Sample preparation for TEM typically involves depositing a drop of the sample on a grid and allowing it to dry. acs.org
AFM complements TEM by providing three-dimensional surface topography information and can be used to measure the diameter and elasticity of nanoparticles. beilstein-journals.orgafmworkshop.comnih.govresearchgate.netgrafiati.comacs.org AFM images can show individual particles and their agglomerates. acs.org Studies have used AFM to measure the diameters of nanoparticles and analyze their size distributions. nih.govresearchgate.net AFM can also assess the mechanical properties of nanoparticles, such as membrane elasticity. nih.govresearchgate.net
Both TEM and AFM are capable of characterizing nanoparticles, including those in the nanometer range. afmworkshop.com While TEM generally offers higher resolution and throughput for rapid characterization of a large number of nanoparticles, AFM is less dependent on the material type and can be used in various environments, including liquid. afmworkshop.com The choice between TEM and AFM often depends on the specific information required and the nature of the sample. afmworkshop.com
Methionine has been utilized in the synthesis and functionalization of magnetic nanoparticles, and TEM and AFM have been employed to characterize these methionine-coated nanoparticles. beilstein-journals.orgmdpi.combeilstein-journals.org These techniques confirm the presence of the methionine coating and assess the size and morphology of the resulting nanoparticles. beilstein-journals.orgmdpi.combeilstein-journals.org For example, methionine-functionalized cobalt ferrite (B1171679) nanoparticles synthesized via a hydrothermal approach have been characterized by TEM and AFM, along with other techniques like FTIR and XPS. beilstein-journals.orgbeilstein-journals.org
Studies involving iron oxide nanoparticles have utilized TEM and AFM to characterize their size and morphology, especially when exploring their potential in biomedical applications. nih.gov AFM has also been used to evaluate the size and aggregation behavior of polyionic vesicles, which can potentially encapsulate therapeutic compounds like methionine γ-lyase. acs.org
Here is a table summarizing some research findings related to the characterization of iron-methionine systems using the discussed techniques:
| Technique | Application | Key Findings | Reference |
| EPR | Iron Oxidation States in Heme Proteins | Ferric low-spin signals (S=1/2), HALS signals observed in His-Met coordinated hemes. | nih.govresearchgate.netlu.senih.govnih.gov |
| EPR | Spin State and Coordination | Can indicate high-spin (S=5/2) or low-spin states; influenced by ligand orientation and field strength. | nih.govresearchgate.netlu.senih.govnih.govnih.gov |
| NMR | Ligand Coordination in Iron(III) Complexes | Used to study coordination of methionine to Fe(III). | researchgate.netpublish.csiro.au |
| NMR | Heme-Ligand Interactions in Proteins | Characterization of bis-methionine-ligated heme centers in ferrous and ferric states. | acs.orgacs.orgnih.gov |
| NMR | Conformational Changes upon Metal Binding | Monitoring changes in protein conformation via methionine chemical shifts upon binding Fe(III) and other metals. | nih.govnih.gov |
| TEM | Nanoparticle Morphology and Size | Visualization of shape and size distribution of methionine-capped nanoparticles. | beilstein-journals.orgafmworkshop.comacs.orgnih.gov |
| AFM | Nanoparticle Diameter and Surface Topography | Measurement of nanoparticle size, visualization of individual particles and agglomerates. | beilstein-journals.orgafmworkshop.comnih.govresearchgate.netacs.org |
| AFM | Nanoparticle Mechanical Properties | Assessment of elasticity of nanoparticle membranes. | nih.govresearchgate.net |
Theoretical and Research Applications of Ferric Methionine
Development of Research Tools for Studying Iron Metabolism in Non-Human Systems
Ferric methionine, as a metal-amino acid chelate, serves as a valuable tool in studying iron metabolism in various non-human biological systems. Research in animal models, such as poultry and broiler chickens, has utilized methionine chelates, including this compound complex, to investigate aspects of mineral absorption and utilization. Studies involving in ovo feeding of broiler chickens have explored the effects of iron nanoparticles and methionine hydroxy analogue chelate on parameters like hatchability, body weight, and iron content in serum and liver. ijnnonline.net These studies suggest that linking iron to an amino acid can influence its transfer across biological barriers. ijnnonline.net
The use of methionine-chelated minerals in animal nutrition research allows for the investigation of bioavailability and efficacy compared to inorganic mineral sources. For instance, studies have compared the absorption of iron amino acid chelates to inorganic iron salts in rat jejunal segments, demonstrating greater absorption of the chelated form under controlled conditions. scielo.org This highlights the potential of this compound as a research tool to understand the mechanisms of chelate absorption and its impact on iron uptake in non-human intestinal models.
Investigation of Metal-Amino Acid Chelation in Controlled Environments
The process of metal-amino acid chelation is a subject of fundamental research, and this compound is relevant in this context. Chelation involves the bonding between a metal ion and a ligand, such as an amino acid. usda.gov Studies on metal-amino acid chelates, including those involving iron, are conducted under controlled conditions to understand the factors influencing the chelation rate and stability. d-nb.info
Research has investigated the effect of parameters like molar ratio, pH, and temperature on the chelation process. d-nb.info For iron chelation with amino acids, the pH value significantly affects the rate of chelation, with iron showing a high rate around pH 5, which gradually decreases as pH increases. d-nb.info The key factors determining iron-chelating ability include the net charge, size, and functional groups of the amino acids. d-nb.info this compound, as a specific iron-methionine chelate, is a relevant compound for such controlled studies aimed at elucidating the principles of metal-amino acid interactions and the resulting complex properties.
Modeling Iron Transport and Bioavailability in Animal and Plant Physiology
This compound and related iron-amino acid chelates are utilized in modeling and investigating iron transport and bioavailability in both animal and plant physiological systems. In animals, iron absorption in the intestine involves the uptake of both heme and nonheme iron. nih.gov Dietary ferric iron (Fe³⁺) is typically reduced to ferrous iron (Fe²⁺) before being transported into enterocytes. nih.govresearchgate.net Iron amino acid chelates have shown enhanced absorption compared to inorganic iron salts in studies. scielo.org This suggests that chelation with amino acids like methionine can influence the transport mechanisms and improve iron bioavailability. Research using iron amino acid chelates helps model how chelated forms of iron might bypass or interact differently with the normal iron uptake pathways in the gut.
In plant physiology, iron is an essential micronutrient, and its availability in soil is often limited due to the formation of insoluble ferric compounds at neutral pH. jst.go.jpscielo.br Plants have developed strategies for iron uptake, including chelation-based approaches. sarr.co.in While nicotianamine (B15646) is a well-studied plant-derived chelator involved in iron transport in plants, the role of other amino acids and their metal chelates in plant iron uptake and translocation is an area of research. jst.go.jpnih.gov Methionine is a precursor in the biosynthesis of nicotianamine in plants. jst.go.jp Modeling iron transport in plants can involve studying how different iron forms, potentially including synthetic chelates like this compound, are acquired by roots and translocated within the plant.
Research findings on iron amino acid chelates in animals indicate that the absorption of the chelate can be significantly greater than that of inorganic salts. For example, a study showed that the mean net absorption of iron into rat jejunal mucosal tissue was several times higher for iron amino acid chelate compared to inorganic salts. scielo.org
Conceptual Applications in Materials Science (e.g., Nanoparticle Functionalization with Methionine)
Methionine, due to its sulfur-containing side chain, is explored for its potential in materials science, particularly in the functionalization of nanoparticles. While this compound itself as a bulk compound may not be the primary focus, the concept of using methionine to interact with iron-containing materials, such as iron oxide nanoparticles, is relevant.
Research has demonstrated the synthesis of magnetic nanoparticles functionalized with methionine. mdpi.combeilstein-journals.org Methionine can act as a stabilizing agent during the synthesis of magnetic nanoparticles and can also be used to functionalize their surface. beilstein-journals.org This functionalization can impart desirable properties to the nanoparticles, such as improved dispersion in aqueous solutions and the ability to conjugate with other molecules for various applications. beilstein-journals.orgacs.org For instance, methionine-functionalized magnetic nanoparticles have been explored as adsorbents for the removal of substances like arsenic from water. mdpi.com The interaction between methionine and the iron oxide nanoparticle surface involves chemical bonding, highlighting the role of the amino acid's functional groups in modifying material properties. mdpi.com Studies have characterized these functionalized nanoparticles using techniques like FTIR, SEM, XRD, and TEM to understand their structure and properties. mdpi.comnih.gov
Exploration of Methionine's Role in Cellular Redox Homeostasis
Methionine plays a significant role in cellular redox homeostasis, and its interaction with iron, a redox-active metal, is relevant to this function. Iron is essential for many biological processes but can also contribute to oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com Methionine residues in proteins are particularly susceptible to oxidation by ROS, forming methionine sulfoxide (B87167) (Met-O). frontiersin.orgmdpi.com
Cells have defense systems to mitigate oxidative stress, including enzymatic and non-enzymatic antioxidants. researchgate.net The methionine sulfoxide reductase (Msr) system is crucial in reversing the oxidation of methionine residues in proteins, thereby repairing oxidative damage and helping to maintain protein function. frontiersin.orgmdpi.com This system reduces Met-O back to methionine. frontiersin.orgmdpi.com Methionine residues themselves can also act as antioxidants by being oxidized by reactive oxidative species. researchgate.net
The interplay between iron and methionine in the context of redox homeostasis involves the potential for iron to catalyze the oxidation of methionine and the role of methionine in scavenging ROS that may be generated in iron-mediated redox reactions. Research in areas like aging has investigated age-related changes in iron accumulation and the methionine-centered redox-cycle proteins in tissues like the spleen, highlighting the interconnectedness of iron homeostasis and methionine's antioxidant functions. ashpublications.org Studies exploring methionine restriction have also indicated its association with redox homeostasis and a reduction in oxidative stress. nih.gov
Future Research Directions and Methodological Advancements
Elucidation of Undetermined Absorption and Transport Mechanisms
The intestinal absorption of iron is a tightly regulated process, with distinct pathways for ferrous (Fe²⁺) and ferric (Fe³⁺) iron. While the transport of inorganic iron has been extensively studied, the mechanisms governing the uptake of chelated iron complexes, such as ferric methionine, are not fully elucidated. It is hypothesized that iron-amino acid chelates may be absorbed intact, potentially utilizing amino acid transporters, which would offer a different route of entry compared to free iron ions. researchgate.netresearchgate.net This could protect the iron from dietary inhibitors in the gastrointestinal tract. researchgate.net
Radioactive isotope studies have suggested that once an iron amino acid chelate is absorbed into the mucosal tissue, its stability is such that it allows for the hydrolysis of the chelate and subsequent transport of iron to other tissues. scielo.org The molecular weight of the chelate is also a critical factor, with smaller complexes being more readily absorbed. scielo.org
Future research will likely focus on identifying the specific transporters involved in the uptake of the this compound complex. This could involve studies using intestinal cell lines to screen for transporters that recognize and internalize the complex. Additionally, investigating the intracellular fate of the absorbed this compound complex is crucial to understanding how the iron is released and integrated into the body's iron pool. It is known that separate pathways exist for the cellular uptake of ferric and ferrous iron, with proteins like β3-integrin and mobilferrin implicated in ferric iron transport, and divalent metal transporter-1 (DMT-1) involved in ferrous iron uptake. nih.govphysiology.org Determining how an intact this compound complex might interact with these or other transport systems is a key area for future investigation.
Advanced Computational Modeling of this compound Interactions
Computational modeling has emerged as a powerful tool for understanding complex biological interactions at a molecular level. Molecular dynamics (MD) simulations and quantum mechanical (QM) methods can provide insights into the structure, stability, and reactivity of biomolecules that are often difficult to obtain through experimental methods alone. acs.orgnih.gov
In the context of this compound, advanced computational modeling can be employed to:
Predict the three-dimensional structure of the this compound complex: Understanding the geometry and electronic structure of the complex is fundamental to predicting its interactions with biological molecules.
Simulate the interaction of this compound with transport proteins: MD simulations can model the binding of the complex to the active sites of potential transporters, helping to elucidate the mechanism of absorption. researchgate.netnih.gov
Investigate the dissociation of the complex: Modeling the conditions under which the this compound complex releases its iron atom can provide insights into its bioavailability and intracellular processing. researchgate.net
Define force fields for the complex: QM methods can be used to develop accurate force fields for the this compound complex, which are essential for reliable MD simulations. acs.org
These computational approaches, when combined with experimental data, will be invaluable in building a comprehensive model of how this compound is absorbed, transported, and utilized within the body.
Expanding Research into Diverse Biological Systems and Iron Homeostasis Pathways
While much of the research on iron metabolism has focused on mammals, iron is an essential nutrient for virtually all forms of life. researchgate.net Expanding research into the role of this compound in diverse biological systems, from microbes to plants, will provide a broader understanding of its significance in iron homeostasis.
Microbial Iron Acquisition: Bacteria have evolved sophisticated mechanisms for acquiring iron from their environment, often involving the secretion of siderophores, which are high-affinity iron chelators. oup.comnih.govucsb.edu Investigating whether bacteria can directly utilize this compound as an iron source, potentially through specific transport systems, could reveal novel iron acquisition strategies. biorxiv.org
Plant Iron Nutrition: Iron availability is a major limiting factor for plant growth in many soils. nih.govnih.gov Plants have developed two main strategies for iron uptake: reduction-based (Strategy I) and chelation-based (Strategy II). nih.gov Research into whether this compound can be an effective iron source for plants, and how it is absorbed and transported, could have significant implications for agriculture and the development of biofortified crops. researchgate.netdntb.gov.ua
By studying the role of this compound in these diverse biological contexts, we can gain a more comprehensive understanding of the fundamental principles of iron homeostasis and the various strategies that have evolved to manage this essential but potentially toxic nutrient.
Exploring the Role of this compound in Oxidative Stress Mitigation at the Cellular Level
Iron, due to its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states, can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals that can damage cellular components. researchgate.netnih.gov Methionine is known to be susceptible to oxidation by reactive oxygen species (ROS), and this has led to the hypothesis that it may act as an antioxidant. nih.govresearchgate.net
Future research in this area will aim to elucidate the specific mechanisms by which this compound may mitigate oxidative stress at the cellular level. Key questions to be addressed include:
Does the chelation of ferric iron by methionine reduce its participation in the Fenton reaction? By sequestering ferric iron in a stable complex, methionine may prevent it from being reduced to the more reactive ferrous form.
Can the this compound complex directly scavenge ROS? Investigating the reactivity of the complex with various ROS will help to determine its potential as a direct antioxidant.
Q & A
Q. What are the critical considerations for designing reproducible synthesis protocols for ferric methionine complexes?
Methodological guidance:
- Stoichiometric control : Optimize iron(III)-to-methionine molar ratios to avoid insoluble byproducts (e.g., iron hydroxides). Use pH titration to monitor ligand coordination .
- Purification : Employ techniques like dialysis or size-exclusion chromatography to isolate pure complexes, validated via elemental analysis and UV-Vis spectroscopy .
- Reference standards : Compare spectral data (e.g., FTIR, NMR) with literature for known iron-amino acid complexes to confirm structural integrity .
Q. How should researchers characterize the stability of this compound under physiological conditions?
Methodological guidance:
- pH-dependent stability assays : Use spectrophotometry to track absorbance changes (e.g., 400–600 nm for iron-ligand charge-transfer bands) across pH 2–8 .
- Competitive ligand studies : Introduce competing ligands (e.g., citrate, phosphate) to assess complex dissociation rates via ICP-MS or fluorescence quenching .
- Temperature effects : Conduct Arrhenius plots to calculate activation energy for thermal degradation .
Q. What analytical techniques are essential for confirming this compound’s redox behavior in vitro?
Methodological guidance:
- Cyclic voltammetry : Measure redox potentials to identify Fe³⁺/Fe²⁺ transitions and assess methionine’s antioxidant role .
- EPR spectroscopy : Detect paramagnetic Fe³⁺ species and monitor changes under oxidative stress (e.g., H₂O₂ exposure) .
- Thiobarbituric acid (TBA) assays : Quantify lipid peroxidation inhibition to correlate redox activity with biological relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioavailability data for this compound?
Methodological guidance:
- Triangulation approaches : Combine in vitro Caco-2 cell models with in vivo isotopic tracing (e.g., ⁵⁷Fe) to assess absorption efficiency .
- Metabolomic profiling : Use LC-MS to identify methionine oxidation byproducts (e.g., methionine sulfoxide) in plasma, linking stability to bioavailability .
- Species-specific factors : Control for dietary iron status and gut microbiota variations in animal models to contextualize discrepancies .
Q. What strategies are recommended for elucidating this compound’s interaction with biological macromolecules?
Methodological guidance:
- Isothermal titration calorimetry (ITC) : Quantify binding affinities with proteins (e.g., transferrin) or DNA .
- Molecular docking simulations : Use software like AutoDock to predict interaction sites, validated by mutagenesis studies .
- Circular dichroism (CD) : Monitor conformational changes in proteins upon complexation, correlating with functional impacts .
Q. How should researchers address variability in this compound’s reported antioxidant efficacy across studies?
Methodological guidance:
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate experimental conditions (e.g., oxidant concentration, cell lines) .
- Dose-response modeling : Use Hill plots to differentiate efficacy thresholds and identify non-linear effects .
- Standardized assay protocols : Adopt consensus methods (e.g., ORAC assay) to reduce inter-lab variability .
Q. What computational approaches are effective for modeling this compound’s speciation in complex matrices?
Methodological guidance:
- Density Functional Theory (DFT) : Calculate Gibbs free energy for possible coordination geometries (octahedral vs. tetrahedral) .
- CHEAQS modeling : Predict speciation in multicomponent systems (e.g., serum) by integrating stability constants and ionic strength .
- Machine learning : Train algorithms on existing spectral databases to predict unknown complex formations .
Data Management and Reproducibility
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
Methodological guidance:
- Metadata templates : Include experimental parameters (pH, temperature), instrument models, and raw data formats in standardized templates .
- Repository selection : Deposit data in domain-specific repositories (e.g., Zenodo, ChEMBL) with DOI assignment .
- Version control : Use GitLab or GitHub to track changes in analytical protocols and preprocessing scripts .
Q. What steps mitigate risks of irreproducibility in this compound studies?
Methodological guidance:
- Detailed supplementary materials : Provide step-by-step synthesis protocols, including batch-specific reagent lot numbers .
- Blinded experiments : Implement randomization in biological assays to reduce observer bias .
- Collaborative validation : Partner with independent labs to replicate key findings using shared materials .
Ethical and Methodological Pitfalls
Q. How should researchers address potential conflicts between this compound’s therapeutic promise and toxicity risks?
Methodological guidance:
- Comprehensive cytotoxicity screening : Use tiered assays (e.g., MTT, Ames test, zebrafish embryotoxicity) to evaluate safety .
- Dose extrapolation models : Apply allometric scaling from animal studies to human-equivalent doses with uncertainty intervals .
- Transparent reporting : Disclose all adverse events in publications, even if statistically non-significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
